Cas no 926123-40-2 ([(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate)

[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate structure
926123-40-2 structure
Product name:[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
CAS No:926123-40-2
MF:C21H25N3O3
Molecular Weight:367.44150519371
CID:6223666
PubChem ID:42900427

[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate 化学的及び物理的性質

名前と識別子

    • AKOS033595252
    • Z18105499
    • [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(2,5-dimethylpyrrol-1-yl)benzoate
    • EN300-26686577
    • 926123-40-2
    • [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
    • インチ: 1S/C21H25N3O3/c1-14(2)21(5,13-22)23-19(25)12-27-20(26)17-8-10-18(11-9-17)24-15(3)6-7-16(24)4/h6-11,14H,12H2,1-5H3,(H,23,25)
    • InChIKey: OUWRHXJLUQIPSC-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=CC=1)N1C(C)=CC=C1C)=O)CC(NC(C#N)(C)C(C)C)=O

計算された属性

  • 精确分子量: 367.18959167g/mol
  • 同位素质量: 367.18959167g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 579
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.1Ų
  • XLogP3: 3.7

[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26686577-0.05g
[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
926123-40-2 95.0%
0.05g
$212.0 2025-03-20

[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate 関連文献

[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoateに関する追加情報

Professional Introduction to [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate and CAS No. 926123-40-2

Compound with the CAS number 926123-40-2 and the product name [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical development. The detailed exploration of its chemical characteristics, synthesis methods, and emerging research findings provides a comprehensive understanding of its significance in modern science.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a cyano group, dimethylpropyl moiety, carbamoyl group, and a benzoate ester linked to a dimethylpyrrole ring. This intricate configuration not only contributes to its distinct chemical behavior but also opens up diverse possibilities for its utility in drug design and molecular interactions. The presence of the cyano group and the dimethylpyrrole moiety particularly make it an intriguing candidate for further investigation.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic effects. The pyrrole ring in this compound, specifically the 2,5-dimethyl derivative, is known for its role in various bioactive molecules. Research has shown that such modifications can enhance binding affinity and selectivity, making them valuable in designing targeted therapies. The benzoate ester component further adds to the complexity, offering opportunities for metabolic stability and bioavailability improvements.

The synthesis of [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the cyano group at the 1-position of the dimethylpropyl chain is a critical step that influences the overall reactivity of the molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve this transformation efficiently.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. Studies have begun to explore its interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes relevant to inflammation and oxidative stress. These properties make it a promising candidate for further development into therapeutic agents.

The role of computational chemistry in understanding the behavior of such complex molecules cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound might interact with biological systems. By simulating these interactions computationally, researchers can gain insights into its potential efficacy and side effects before conducting expensive and time-consuming experimental trials. This approach aligns well with modern drug discovery strategies aimed at accelerating development timelines.

Furthermore, the environmental impact of synthesizing and using this compound is an important consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that advancements in chemical research do not come at an environmental cost. The adoption of renewable feedstocks and catalytic processes are key examples of such initiatives.

The future directions for research on [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate are numerous and exciting. Exploring its pharmacokinetic properties will be crucial for understanding how it behaves within living systems. Additionally, investigating its potential as a lead compound for drug development could open up new avenues for treating various diseases. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to fully realize its potential.

In conclusion, [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate represents a fascinating subject of study with significant implications for both chemical research and biomedical applications. Its unique structure offers numerous possibilities for further exploration, particularly in the realm of drug discovery. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a vital role in shaping the future of medicine.

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